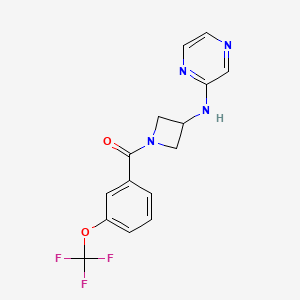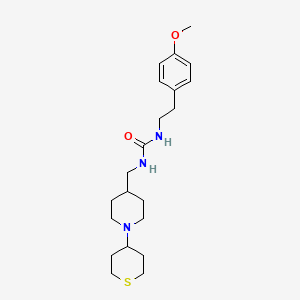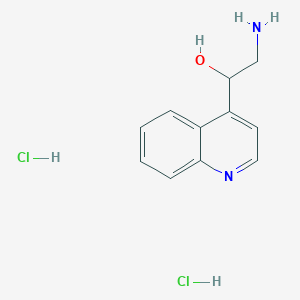![molecular formula C8H8N4O B3002153 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 338953-49-4](/img/structure/B3002153.png)
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential pharmacological properties. Research has explored the synthesis and modification of this class of compounds to enhance their biological activities, such as anti-inflammatory, antimicrobial, and kinase inhibition properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides was achieved through a process that included the preparation of a hydroxypyrazolo[1,5-a]pyrimidine intermediate, followed by chlorination and subsequent reactions with various amines, alcohols, and acids . Similarly, the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and related compounds was performed using a three-component condensation method .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on this bicyclic system is crucial for the biological activity of these compounds. For example, the introduction of various substituents at specific positions on the pyrazolo[1,5-a]pyrimidine core has been shown to affect the anti-inflammatory properties of these molecules . Additionally, the crystal structures of some derivatives have revealed interesting hydrogen-bonded arrangements, which could be relevant to their biological activities .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the functional groups attached to the core structure. For instance, the presence of a carboxamide group can facilitate the formation of hydrogen bonds, which may be important for the interaction with biological targets . The bromination and nitration reactions of these compounds have also been explored, with regioselectivity observed in the bromination of N-phenyl-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties, which in turn can affect the compound's pharmacokinetics and pharmacodynamics. Spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used to confirm the structures of synthesized compounds and to study their properties .
Applications De Recherche Scientifique
1. Inhibitory Activity in Acute Ischemic Stroke Treatment
2-Anilinopyrazolo[1,5-a]pyrimidine derivatives, closely related to 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, have shown potential in treating acute ischemic stroke. Specifically, certain compounds demonstrated potent inhibitory activity against c-Src kinase, an enzyme linked to neurological damage. These compounds also exhibited satisfactory central nervous system penetration and reduced infarct volume in in vivo models (Mukaiyama et al., 2007).
2. Role in Synthesizing Novel Derivatives
The regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, which are structurally similar to this compound, has been studied. This process involved treatment with various reagents to yield different derivatives, demonstrating the chemical versatility of this compound in creating new molecules with potential pharmaceutical applications (Drev et al., 2014).
3. Antimicrobial Activity
Compounds similar to this compound, such as N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides, have been synthesized and characterized for their antimicrobial activity. This points towards potential applications in developing new antimicrobial agents (Gein et al., 2010).
4. Applications in Tumor Imaging
Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their use in tumor imaging with Positron Emission Tomography (PET). Specific modifications to these compounds, like introducing polar groups, have been made to enhance their uptake in tumor cells, indicating their potential in diagnostic imaging and possibly in targeted drug delivery (Xu et al., 2012).
5. Utility in Synthesizing Functional Fluorophores
The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, closely related to the compound , has been utilized as intermediates for preparing novel functional fluorophores. These fluorophores, with their significant fluorescence properties, could be used as probes in biological and environmental research (Castillo et al., 2018).
6. Anti-Cancer and Anti-Inflammatory Activities
Pyrazolo[1,5-a]pyrimidine-antipyrine hybrids, structurally similar to this compound, have been synthesized and shown to possess anti-inflammatory and anti-cancer activities. This highlights the therapeutic potential of such compounds in treating inflammation and cancer (Kaping et al., 2020).
7. Use in Anticancer Agents Synthesis
A series of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, structurally related to this compound, exhibited significant biological activities, suggesting their use in developing new anticancer agents (Rahmouni et al., 2016).
Mécanisme D'action
Target of Action
The primary target of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide is Dipeptidyl Peptidase-4 (DPP-IV) . DPP-IV is an enzyme responsible for the degradation of incretin hormones, which are involved in the regulation of blood glucose levels .
Mode of Action
This compound acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the degradation of incretin hormones, thereby enhancing their action. This leads to increased insulin secretion and decreased glucagon release, resulting in better control of blood glucose levels .
Biochemical Pathways
The inhibition of DPP-IV by this compound affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake. They stimulate insulin secretion from pancreatic beta cells and inhibit glucagon release from alpha cells. By preventing the degradation of these hormones, this compound enhances their insulinotropic and glucagonostatic effects .
Result of Action
The inhibition of DPP-IV by this compound leads to enhanced action of incretin hormones . This results in increased insulin secretion and decreased glucagon release, which helps to regulate blood glucose levels. Therefore, it could potentially be used in the treatment of conditions such as type 2 diabetes .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by storage conditions . Furthermore, its efficacy could potentially be influenced by factors such as the patient’s diet, the presence of other medications, and individual variations in metabolism.
Safety and Hazards
Orientations Futures
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have potential applications in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines . Their anticancer potential and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Propriétés
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-5-2-7-10-3-6(8(9)13)4-12(7)11-5/h2-4H,1H3,(H2,9,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYAPPQABNWHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B3002076.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002078.png)

![2-Ethyl-5-((3-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002084.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methoxybenzyl)-1,3-oxazol-5-amine](/img/structure/B3002085.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3002087.png)

![3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3002090.png)
